molecular formula C13H17ClN2O B1429216 2-Chloro-4-(4-ethylpiperazino)benzaldehyde CAS No. 57981-52-9

2-Chloro-4-(4-ethylpiperazino)benzaldehyde

Cat. No.: B1429216
CAS No.: 57981-52-9
M. Wt: 252.74 g/mol
InChI Key: REWATPFLHMTAPG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethylpiperazino)benzaldehyde is an organic compound with the molecular formula C13H17ClN2O. It is characterized by the presence of a chloro group, an ethylpiperazino group, and a benzaldehyde moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-ethylpiperazino)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-ethylpiperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with stringent control over reaction parameters to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent and conditions used.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide, sodium thiolate, or alkoxide ions.

Major Products Formed:

    Oxidation: Formation of 2-chloro-4-(4-ethylpiperazino)benzoic acid.

    Reduction: Formation of 2-chloro-4-(4-ethylpiperazino)benzyl alcohol or 2-chloro-4-(4-ethylpiperazino)benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(4-ethylpiperazino)benzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethylpiperazino)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylpiperazino group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-methylpiperazino)benzaldehyde
  • 2-Chloro-4-(4-phenylpiperazino)benzaldehyde
  • 2-Chloro-4-(4-isopropylpiperazino)benzaldehyde

Comparison: 2-Chloro-4-(4-ethylpiperazino)benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWATPFLHMTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732443
Record name 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57981-52-9
Record name 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 2-chloro-4-fluorobenzaldehyde (3.15 g, 20 mmol), 1-ethylpiperazine (2.8 mL, 22 mmol), and potassium carbonate (2.76 g, 20 mmol) were dissolved in anhydrous DMF (20 mL). The mixture was heated at 100° C. for 4 hours. DMF was evaporated under vacuum. The crude product was partitioned between water (100 mL) and DCM (150 mL). The organic phase was separated, washed with water, dried over Na2SO4, and evaporated to provide nearly pure 2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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